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molecular formula C19H15NO5 B8341596 3,7-Dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid CAS No. 89224-55-5

3,7-Dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid

Cat. No. B8341596
M. Wt: 337.3 g/mol
InChI Key: LTNCFABAGCHHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04596814

Procedure details

A suspension of 11.5 g (0.033 mole) of 3,7-dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester in 200 ml of 50% aqueous ethanol was treated with 25 ml of 10% aqueous sodium hydroxide solution. After stirring at reflux for 90 minutes, the reaction mixture was cooled and distributed between 750 ml of water and 250 ml of dichloromethane. The insoluble material (primarily the sodium salt of the product) was removed by filtration. The filtrate layers were separated, and the organic layer was discarded. The aqueous layer was washed several times with fresh dichloromethane, cooled in ice, and acidified with 4N hydrochloric acid. The precipitate crude product was filtered and washed with water. The original insoluble sodium salt was stirred for several hours in 400 ml of cold 1N hydrochloric acid, and the product acid was filtered, washed with water, and combined with the material obtained from acidification of the original aqueous layer. The crude yield of the furoindole acid was 9.4 g (85%) yield). A sample recrystallized from acetone/water was analytically pure, mp 148° C. (dec).
Name
3,7-dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[O:16][C:15]2[C:14]3[CH:13]=[C:12]([O:17][CH3:18])[CH:11]=[CH:10][C:9]=3[N:8]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[C:7]=2[C:6]=1[O:25][CH3:26])=[O:4].[OH-].[Na+].O.N1C2C(=CC=C3OC=CC3=2)C=C1>C(O)C.ClCCl>[CH3:26][O:25][C:6]1[C:7]2[N:8]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[C:9]3[CH:10]=[CH:11][C:12]([O:17][CH3:18])=[CH:13][C:14]=3[C:15]=2[O:16][C:5]=1[C:3]([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
3,7-dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester
Quantity
11.5 g
Type
reactant
Smiles
COC(=O)C1=C(C=2N(C=3C=CC(=CC3C2O1)OC)C1=CC=CC=C1)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
750 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=C3C(=C12)C=CO3
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The insoluble material (primarily the sodium salt of the product) was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate layers were separated
WASH
Type
WASH
Details
The aqueous layer was washed several times with fresh dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
FILTRATION
Type
FILTRATION
Details
The precipitate crude product was filtered
WASH
Type
WASH
Details
washed with water
STIRRING
Type
STIRRING
Details
The original insoluble sodium salt was stirred for several hours in 400 ml of cold 1N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the product acid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
obtained from acidification of the original aqueous layer
CUSTOM
Type
CUSTOM
Details
yield)
CUSTOM
Type
CUSTOM
Details
A sample recrystallized from acetone/water

Outcomes

Product
Name
Type
Smiles
COC1=C(OC2=C1N(C=1C=CC(=CC21)OC)C2=CC=CC=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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